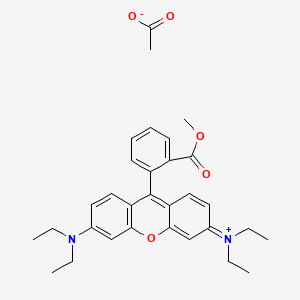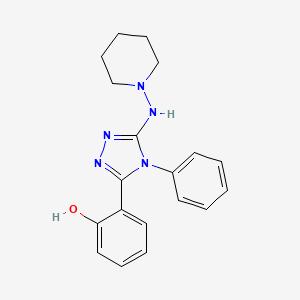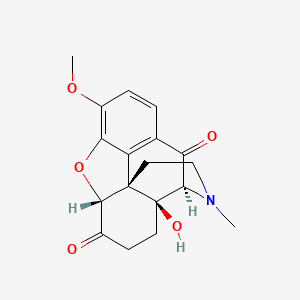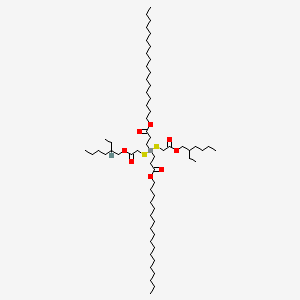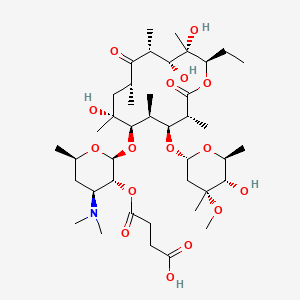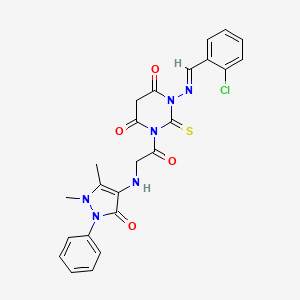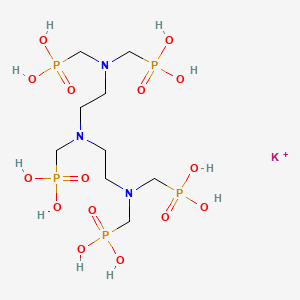
(((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[[(Phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt is a complex organophosphorus compound with the molecular formula C9H28KN3O15P5. It is known for its high chelating ability and is used in various industrial and scientific applications. This compound is particularly valued for its ability to inhibit scale formation and corrosion in water systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt typically involves the reaction of phosphorous acid with formaldehyde and ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually obtained through crystallization and drying processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially involving the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonic acids.
科学研究应用
Chemistry
In chemistry, [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt is used as a chelating agent to bind metal ions. This property is particularly useful in analytical chemistry for the separation and quantification of metal ions.
Biology
In biological research, this compound is used to study metal ion interactions in biological systems. Its ability to chelate metal ions makes it a valuable tool for investigating the role of metals in enzymatic reactions and other biological processes.
Medicine
In medicine, the compound is explored for its potential use in treating conditions related to metal ion imbalances. Its chelating properties can help in the removal of excess metal ions from the body.
Industry
Industrially, [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt is used in water treatment processes to prevent scale formation and corrosion. It is also used in the formulation of detergents and cleaning agents.
作用机制
The primary mechanism of action of [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in reactions that lead to scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, which are common contributors to scale and corrosion in water systems.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function.
Nitrilotriacetic acid (NTA): A simpler chelating agent with similar applications.
Uniqueness
Compared to these similar compounds, [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt offers higher stability and stronger chelating ability, particularly in harsh conditions. Its multiple phosphonic acid groups provide enhanced binding capacity, making it more effective in preventing scale and corrosion.
属性
CAS 编号 |
84852-49-3 |
|---|---|
分子式 |
C9H28KN3O15P5+ |
分子量 |
612.30 g/mol |
IUPAC 名称 |
potassium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H28N3O15P5.K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);/q;+1 |
InChI 键 |
XDRCKMIHXJVFHC-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
